

Advanced Synthesis and Application Profiling of 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)

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Compound of Interest

Compound Name:	1-(Hydroxyamino)cyclohexanecarbonitrile
CAS No.:	5259-69-8
Cat. No.:	B11957629

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Nomenclature & Scientific Integrity Note: While the topic prompt queries "**1-(Hydroxyamino)cyclohexanecarbonitrile**," the provided CAS Registry Number 931-97-5 definitively corresponds to 1-Hydroxycyclohexanecarbonitrile (commonly known as cyclohexanone cyanohydrin) [1]. In chemical informatics and regulatory frameworks, the CAS number is the absolute, structurally unique identifier. To maintain strict scientific accuracy, this whitepaper focuses exclusively on the physicochemical properties, synthesis, and applications of CAS 931-97-5.

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5) not merely as a routine organic transformation, but as a highly sensitive equilibrium system requiring strict kinetic and thermodynamic control. Cyclohexanone cyanohydrin is a sterically hindered, cyclic α -

hydroxynitrile that serves as a foundational building block in the pharmaceutical and agrochemical industries. This guide deconstructs the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and explores its downstream utility in generating complex molecular chemotypes.

Physicochemical Profiling

Understanding the physical parameters of CAS 931-97-5 is critical for designing downstream purification and storage protocols. The compound exists at the boundary of a liquid and solid at standard room temperature, necessitating temperature-controlled handling.

Property	Value / Description
Chemical Name	1-Hydroxycyclohexanecarbonitrile
CAS Registry Number	931-97-5
Molecular Formula	C ₇ H ₁₁ NO
Molecular Weight	125.17 g/mol
Melting Point	32–35 °C
Boiling Point	132 °C at 19 mmHg
Density	1.031 g/cm ³
Appearance	Colorless to pale yellow liquid/solid (temperature dependent)

Data synthesized from [1].

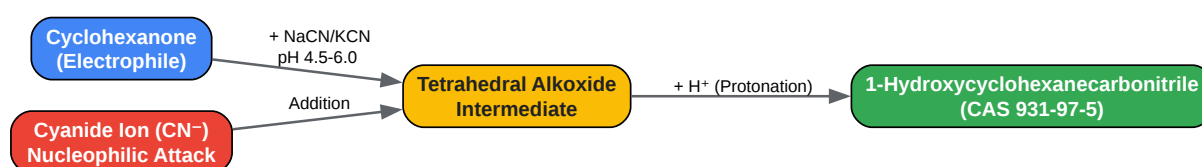
Mechanistic Pathway: Equilibrium-Controlled Cyanohydrin Formation

The formation of cyclohexanone cyanohydrin proceeds via the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon of cyclohexanone. Because cyclic ketones are sterically hindered compared to aliphatic aldehydes, the reaction is highly reversible.

The Causality of pH Control: The success of this reaction is entirely dictated by the pH of the environment [2].

- If $\text{pH} < 4.5$: The cyanide ions are fully protonated to form hydrogen cyanide (HCN) gas. This not only creates a lethal inhalation hazard but also removes the active nucleophile (CN^-) from the solution, halting the reaction.
- If $\text{pH} > 6.0$: The lack of available protons prevents the intermediate tetrahedral alkoxide from protonating. The equilibrium shifts backward (retro-cyanohydrin reaction), decomposing the product back into cyclohexanone and cyanide.

Therefore, maintaining a buffered pH window of 4.5–6.0 is a non-negotiable parameter for pushing the equilibrium toward the cyanohydrin product.



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Fig 1: Mechanism of cyclohexanone cyanohydrin formation via nucleophilic addition.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure reproducibility and safety, the following protocol is designed as a self-validating system. This means the workflow includes built-in analytical checkpoints that must be cleared before proceeding to the next phase, preventing the catastrophic downstream failure or hazardous exposure.

Phase 1: Preparation & Kinetic Control

- **System Setup:** Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel. Place the apparatus in a well-ventilated fume hood.

- **Reagent Loading:** Dissolve 0.1 mol of cyclohexanone in 50 mL of an aqueous sodium bisulfite (NaHSO_3) solution.
- **Thermal Regulation:** Chill the reaction vessel in an ice-water bath to strictly maintain an internal temperature of 0–5 °C. **Causality:** The addition of cyanide is exothermic; failing to control the temperature will cause the equilibrium to shift back to the starting materials and increase the volatility of any trace HCN.

Phase 2: Nucleophilic Addition

- **Cyanide Introduction:** Slowly add a pre-chilled aqueous solution of sodium cyanide (NaCN , 0.12 mol) dropwise over 45 minutes.
- **pH Monitoring:** Continuously monitor the pH. Add glacial acetic acid dropwise to maintain the pH strictly between 5.0 and 5.5.

Phase 3: In-Process Validation (The "Self-Check")

- **Spectroscopic Verification:** Before quenching, extract a 0.5 mL aliquot. Perform a rapid micro-extraction with dichloromethane (DCM) and run an ATR-FTIR spectrum.
 - **Pass Criteria:** The complete disappearance of the sharp ketone $\text{C}=\text{O}$ stretch at $\sim 1715\text{ cm}^{-1}$ and the appearance of a broad $\text{O}-\text{H}$ stretch at $\sim 3400\text{ cm}^{-1}$ alongside a weak $\text{C}\equiv\text{N}$ stretch at $\sim 2250\text{ cm}^{-1}$. If the $\text{C}=\text{O}$ peak remains, adjust the pH to 5.0 and stir for an additional 30 minutes.

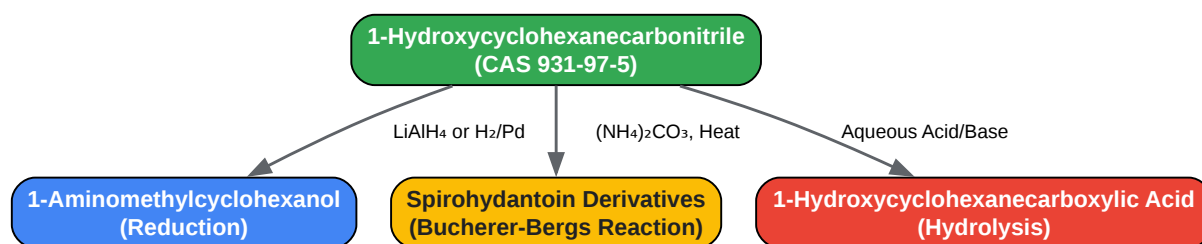
Phase 4: Isolation & Quenching

- **Extraction:** Extract the aqueous mixture with cold diethyl ether (3 x 50 mL). **Causality:** Cold ether minimizes the thermal degradation of the cyanohydrin during phase separation.
- **Cyanide Quenching (Critical):** Treat the remaining aqueous layer with an excess of alkaline sodium hypochlorite (bleach) at $\text{pH} > 10$ to oxidize residual cyanide to benign cyanate. Validate the absence of cyanide using Cyantesmo paper before disposal.
- **Purification:** Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure (keeping the water bath $< 30\text{ °C}$) to yield the product.

Downstream Applications: A Hub for Complex Chemotypes

Cyclohexanone cyanohydrin is rarely the final product; it is a highly reactive hub used to generate topologically rich molecular chemotypes. According to recent literature on multicomponent reactions (MCRs) [3], compounds like CAS 931-97-5 are instrumental in accelerating drug discovery by providing access to quaternary centers.

- **Bucherer-Bergs Reaction (Spirohydantoin):** Reacting CAS 931-97-5 with ammonium carbonate ((NH₄)₂CO₃) under thermal conditions yields spirohydantoin derivatives. This pathway is heavily utilized in the synthesis of antiepileptic and therapeutic scaffolds [3].
- **Reduction to 1-Aminomethylcyclohexanol:** Catalytic hydrogenation (using H₂/Pd or LiAlH₄) reduces the nitrile group to a primary amine, yielding an amino-alcohol intermediate critical for the synthesis of gabapentinoid-like structures.
- **Hydrolysis:** Treatment with aqueous acid or base hydrolyzes the nitrile to a carboxylic acid, yielding 1-hydroxycyclohexanecarboxylic acid.



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Fig 2: Downstream synthetic pathways utilizing CAS 931-97-5 as a central intermediate.

Safety, Handling, and Incompatibility

As an α -hydroxynitrile, CAS 931-97-5 carries severe handling risks that must be managed through rigorous engineering controls [4].

- **Base Incompatibility:** Mixing this compound with strong bases will immediately trigger a retro-aldol-type reversion, releasing highly poisonous and flammable hydrogen cyanide gas.

- **Acid Incompatibility:** Contact with strong oxidizing acids can lead to violent, exothermic hydrolysis.
- **Storage:** Must be stored in a tightly sealed container at 2–8 °C, strictly segregated from strong oxidizers, bases, and acids.

References

- OrgoSolver. "Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN)." OrgoSolver Reaction Library. Available at:[\[Link\]](#)
- Buskes, M. J., et al. (2023). "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions." ACS Medicinal Chemistry Letters, 14(4), 376–385. Available at:[\[Link\]](#)
- To cite this document: BenchChem. [Advanced Synthesis and Application Profiling of 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11957629/docs#advanced-synthesis-and-application-profiling-of-1-hydroxycyclohexanecarbonitrile-cas-931-97-5\]](https://www.benchchem.com/product/b11957629/docs#advanced-synthesis-and-application-profiling-of-1-hydroxycyclohexanecarbonitrile-cas-931-97-5)

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